Cas no 1797974-77-6 (1-(5-chloro-2,4-dimethoxyphenyl)-3-4-(dimethylamino)-2-methoxypyrimidin-5-ylurea)

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)urea is a chemically synthesized urea derivative with a complex heterocyclic structure. Its key features include a chloro-dimethoxyphenyl moiety and a dimethylamino-methoxypyrimidine group, which contribute to its potential as a bioactive compound. The presence of multiple methoxy and dimethylamino substituents enhances its solubility and binding affinity, making it suitable for applications in medicinal chemistry and agrochemical research. The compound's structural complexity allows for selective interactions with biological targets, suggesting utility in the development of enzyme inhibitors or receptor modulators. Its stability under standard conditions and well-defined synthetic pathway further support its use in experimental and industrial settings.
1-(5-chloro-2,4-dimethoxyphenyl)-3-4-(dimethylamino)-2-methoxypyrimidin-5-ylurea structure
1797974-77-6 structure
商品名:1-(5-chloro-2,4-dimethoxyphenyl)-3-4-(dimethylamino)-2-methoxypyrimidin-5-ylurea
CAS番号:1797974-77-6
MF:C16H20ClN5O4
メガワット:381.814102172852
CID:5913592
PubChem ID:71807631

1-(5-chloro-2,4-dimethoxyphenyl)-3-4-(dimethylamino)-2-methoxypyrimidin-5-ylurea 化学的及び物理的性質

名前と識別子

    • 1-(5-chloro-2,4-dimethoxyphenyl)-3-4-(dimethylamino)-2-methoxypyrimidin-5-ylurea
    • 1-(5-CHLORO-2,4-DIMETHOXYPHENYL)-3-[4-(DIMETHYLAMINO)-2-METHOXYPYRIMIDIN-5-YL]UREA
    • AKOS024561677
    • 1-(5-chloro-2,4-dimethoxyphenyl)-3-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)urea
    • 1797974-77-6
    • F6438-2193
    • インチ: 1S/C16H20ClN5O4/c1-22(2)14-11(8-18-16(21-14)26-5)20-15(23)19-10-6-9(17)12(24-3)7-13(10)25-4/h6-8H,1-5H3,(H2,19,20,23)
    • InChIKey: BMFVYDWYIODSBY-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=CC(=C(C=1)NC(NC1=CN=C(N=C1N(C)C)OC)=O)OC)OC

計算された属性

  • せいみつぶんしりょう: 381.1203818g/mol
  • どういたいしつりょう: 381.1203818g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 458
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 97.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

1-(5-chloro-2,4-dimethoxyphenyl)-3-4-(dimethylamino)-2-methoxypyrimidin-5-ylurea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6438-2193-3mg
1-(5-chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea
1797974-77-6
3mg
$63.0 2023-09-09
Life Chemicals
F6438-2193-10μmol
1-(5-chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea
1797974-77-6
10μmol
$69.0 2023-09-09
Life Chemicals
F6438-2193-20μmol
1-(5-chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea
1797974-77-6
20μmol
$79.0 2023-09-09
Life Chemicals
F6438-2193-5mg
1-(5-chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea
1797974-77-6
5mg
$69.0 2023-09-09
Life Chemicals
F6438-2193-2μmol
1-(5-chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea
1797974-77-6
2μmol
$57.0 2023-09-09
Life Chemicals
F6438-2193-75mg
1-(5-chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea
1797974-77-6
75mg
$208.0 2023-09-09
Life Chemicals
F6438-2193-10mg
1-(5-chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea
1797974-77-6
10mg
$79.0 2023-09-09
Life Chemicals
F6438-2193-50mg
1-(5-chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea
1797974-77-6
50mg
$160.0 2023-09-09
Life Chemicals
F6438-2193-1mg
1-(5-chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea
1797974-77-6
1mg
$54.0 2023-09-09
Life Chemicals
F6438-2193-40mg
1-(5-chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea
1797974-77-6
40mg
$140.0 2023-09-09

1-(5-chloro-2,4-dimethoxyphenyl)-3-4-(dimethylamino)-2-methoxypyrimidin-5-ylurea 関連文献

1-(5-chloro-2,4-dimethoxyphenyl)-3-4-(dimethylamino)-2-methoxypyrimidin-5-ylureaに関する追加情報

Professional Introduction to Compound with CAS No. 1797974-77-6 and Product Name: 1-(5-chloro-2,4-dimethoxyphenyl)-3-4-(dimethylamino)-2-methoxypyrimidin-5-ylurea

The compound identified by the CAS number 1797974-77-6 and the product name 1-(5-chloro-2,4-dimethoxyphenyl)-3-4-(dimethylamino)-2-methoxypyrimidin-5-ylurea represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic ureas that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including a 5-chloro-2,4-dimethoxyphenyl moiety and a dimethylamino substituent, which contribute to its unique chemical properties and biological interactions.

Recent studies have highlighted the importance of pyrimidine derivatives in medicinal chemistry, particularly for their role in modulating various biological pathways. The presence of a methoxypyrimidin-5-ylurea core in this compound suggests potential applications in the development of drugs targeting diseases such as cancer, inflammation, and infectious disorders. The 5-chloro substituent on the aromatic ring enhances the electrophilicity of the molecule, making it more susceptible to nucleophilic attack and allowing for further functionalization. This property is particularly valuable in medicinal chemistry, where site-specific modifications can lead to improved drug efficacy and selectivity.

The dimethylamino group at the 4-position of the pyrimidine ring adds another layer of complexity to the compound's behavior. This amine moiety is known for its ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors. Such interactions are crucial for the development of small-molecule inhibitors that can modulate enzymatic activity or block receptor binding. In particular, dimethylamino derivatives have been extensively studied for their potential in oncology, where they can interfere with key signaling pathways involved in tumor growth and progression.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The combination of a chloro-substituted aromatic ring, a dimethylamino group, and a methoxypyrimidin-5-ylurea core creates a versatile structure that can be modified to target specific biological processes. Researchers have been exploring similar molecular architectures due to their reported activities against various disease-related targets. For instance, related compounds have shown promise in inhibiting kinases, which are enzymes overexpressed in many cancers. The ability to fine-tune the electronic properties of the molecule by altering substituents on the aromatic ring or the pyrimidine core allows for precise control over its biological activity.

Advances in computational chemistry have further enhanced the design and optimization of such compounds. Molecular modeling techniques, including docking studies and quantum mechanical calculations, have been instrumental in predicting how these molecules might interact with biological targets. These predictions are critical for guiding synthetic efforts and ensuring that new compounds exhibit high affinity for their intended targets while minimizing off-target effects. The use of high-throughput screening (HTS) has also accelerated the discovery process by allowing researchers to rapidly assess large libraries of compounds for biological activity.

In recent years, there has been growing interest in developing drugs that can modulate protein-protein interactions (PPIs). Many critical biological processes rely on PPIs, making them attractive targets for therapeutic intervention. The compound under discussion may offer a means to disrupt or regulate these interactions through its unique structural features. For example, the urea moiety is known to be a versatile pharmacophore capable of engaging with various protein binding sites through hydrogen bonding or salt bridge formation. By strategically designing molecules with specific substituents, researchers can tailor their interactions with target proteins.

The pharmaceutical industry has increasingly recognized the value of heterocyclic compounds due to their broad spectrum of biological activities. Pyrimidines, in particular, are well-represented in approved drugs and are continuing to be explored as privileged scaffolds for new therapeutics. The structural features of this compound make it an interesting candidate for further investigation into its potential as an antiviral agent or an immunomodulator. Additionally, its stability under various conditions would make it suitable for formulation into oral or injectable medications.

From a synthetic perspective, this compound presents several challenges but also opportunities for innovation. The presence of multiple functional groups requires careful consideration during synthesis to ensure regioselectivity and high yields. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with greater efficiency than ever before. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the rapid assembly of intricate molecular frameworks.

The ultimate goal in pharmaceutical research is always to translate laboratory discoveries into safe and effective therapies for patients worldwide. Compounds like this one represent promising leads that could eventually make their way into clinical trials after thorough characterization and validation. Collaborative efforts between academic researchers and industry scientists are essential for advancing drug discovery pipelines effectively.

In conclusion,1-(5-chloro-2,4-dimethoxyphenyl)-3-4-(dimethylamino)-2-methoxypyrimidin-5-ylurea (CAS No. 1797974-77-6) is a structurally intriguing molecule with significant potential in medicinal chemistry applications.* Its unique combination of functional groups positions it as a valuable scaffold for developing new drugs targeting various diseases.* Ongoing research efforts continue to explore its full therapeutic potential,* paving the way for innovative treatments that could improve patient outcomes.* As our understanding grows,* so too does our ability*to harness*the power*of chemical biology*for human health.*

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